1-Amino-4-methylpentan-2-one hydrochloride

Description

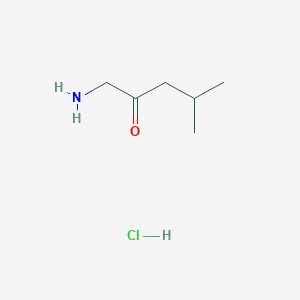

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-4-methylpentan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(2)3-6(8)4-7;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGUNRXKNGMYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547106 | |

| Record name | 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-26-1 | |

| Record name | 2-Pentanone, 1-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-methylpentan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Amino-4-methylpentan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-methylpentan-2-one hydrochloride (CAS No. 21419-26-1) is a primary amine and ketone that serves as a valuable research chemical and building block in organic synthesis. Its structure, comprising an isobutyl group, a ketone, and an aminomethyl group, makes it a versatile intermediate for the synthesis of more complex molecules. This document provides a concise overview of its key physical and chemical properties, along with the standard analytical methodologies used for its characterization.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [1] |

| CAS Number | 21419-26-1 | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Typical Purity | ≥95% | [1][2] |

Analytical and Experimental Protocols

The structural confirmation and purity assessment of this compound are critical for its application in research and development. The following protocols describe standard analytical techniques employed for its characterization.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the molecular structure of this compound.

-

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is used to identify the different types of protons and their connectivity within the molecule. For this compound, distinct signals are expected for the protons of the isobutyl group, the two methylene groups adjacent to the carbonyl and amine functionalities, and the protonated amine group (-NH₃⁺). The protons on the nitrogen of the hydrochloride salt are typically observed as a broad singlet and may undergo deuterium exchange when analyzed in solvents like D₂O.[1]

-

Carbon-13 (¹³C) NMR Spectroscopy: This technique provides information on the different carbon environments. The spectrum would show characteristic peaks for the carbonyl carbon, the two non-equivalent methylene carbons, and the carbons of the isobutyl group.[1]

-

Advanced 2D NMR Techniques: For unambiguous signal assignment and to confirm connectivity across the entire molecule, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These experiments reveal proton-proton couplings, direct proton-carbon correlations, and long-range proton-carbon correlations, respectively, providing a comprehensive structural map.[1]

Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique used to assess the purity and confirm the identity of volatile compounds.[1]

-

Methodology: The analysis involves the separation of components in a sample using gas chromatography followed by their detection and identification using mass spectrometry. For the analysis of the hydrochloride salt, a derivatization step or a suitable injection method may be required to convert it to its more volatile free base form before injection into the GC system.[1]

-

Data Interpretation:

-

Gas Chromatogram: A pure sample of 1-Amino-4-methylpentan-2-one will ideally show a single peak in the gas chromatogram. The retention time of this peak is a characteristic feature that can be used for identification under specific chromatographic conditions.[1]

-

Mass Spectrum: As the compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the mass of the free base (C₆H₁₃NO) and a series of fragment ions. This fragmentation pattern serves as a unique "fingerprint" for the molecule, allowing for definitive identification.[1] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, which in turn confirms the elemental composition of the molecule.[1]

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the purity assessment and identification of this compound using GC-MS.

Caption: Workflow for Purity Analysis by GC-MS.

References

An In-depth Technical Guide to 1-Amino-4-methylpentan-2-one Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-methylpentan-2-one hydrochloride is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a class of oral antihyperglycemic agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its significant application in the development of therapeutics for type 2 diabetes. The document details the biological context of its end-products, focusing on the DPP-IV signaling pathway and the mechanism of action of drugs like Vildagliptin. While a specific, detailed experimental protocol and comprehensive spectral data for the hydrochloride salt are not widely published, this guide consolidates available information on its synthesis and provides a framework for its application in research and development.

Chemical Structure and Properties

This compound is the salt form of the corresponding α-amino ketone. The hydrochloride salt enhances the stability and solubility of the compound, making it suitable for various synthetic applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| IUPAC Name | This compound | |

| CAS Number | 21419-26-1 | [1] |

| Canonical SMILES | CC(C)CC(=O)CN.Cl | |

| InChIKey | YYGUNRXKNGMYJH-UHFFFAOYSA-N | [1][2] |

| Purity (Typical) | ~95% | [1][2] |

| Predicted XlogP | 0.3 | [3][4] |

Note: Some properties are for the free base (C₆H₁₃NO, MW: 115.17 g/mol ).[3]

The chemical structure of this compound is characterized by a protonated primary amine at the C1 position, a ketone at the C2 position, and an isobutyl group at the C4 position.

Synthesis of this compound

The primary and most established method for the synthesis of 1-Amino-4-methylpentan-2-one is the reductive amination of 4-methyl-2-pentanone.[1] This reaction is a cornerstone in amine synthesis and can be performed directly or indirectly.

General Experimental Protocol: Reductive Amination

Reaction: 4-Methyl-2-pentanone is reacted with an amine source, typically ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.[1]

Step-by-step outline:

-

Imine Formation: 4-Methyl-2-pentanone is dissolved in a suitable solvent (e.g., methanol, ethanol). An excess of ammonia (aqueous or gaseous) is introduced. The reaction is often catalyzed by a mild acid and may require the removal of water to drive the equilibrium towards imine formation.

-

Reduction: A reducing agent is added to the reaction mixture to reduce the imine to an amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like palladium, platinum, or nickel).[1]

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic solution to remove unreacted starting materials and byproducts. The organic layer is dried and the solvent is evaporated.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Alternative Synthetic Routes for α-Amino Ketones:

Other methods for the synthesis of α-amino ketones include:

-

Amination of α-halo ketones: This involves the nucleophilic substitution of an α-haloketone with ammonia or an ammonia equivalent.[1]

-

Direct α-C-H amination of ketones: This transition-metal-free approach uses ammonium iodide as a catalyst and sodium percarbonate as a co-oxidant to couple ketones with various amines.

Biological Significance and Application in Drug Development

1-Amino-4-methylpentan-2-one is not known to have significant biological activity itself. Its importance lies in its use as a key building block for the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors. DPP-IV is a therapeutic target for the treatment of type 2 diabetes mellitus.

The Incretin Effect and DPP-IV Signaling

Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones released in response to food intake.[1][5][6] They play a crucial role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[4][5]

-

Suppressing glucagon secretion from pancreatic α-cells.[4][5]

-

Slowing gastric emptying.[4]

The enzyme DPP-IV rapidly degrades and inactivates GLP-1 and GIP.[5][6] In patients with type 2 diabetes, the incretin effect is diminished.[5]

Mechanism of Action of DPP-IV Inhibitors

DPP-IV inhibitors, such as Vildagliptin, block the action of the DPP-IV enzyme.[5][7][8] This inhibition prevents the breakdown of incretin hormones, thereby increasing their circulating levels and prolonging their activity.[5][8][9] The enhanced incretin signaling leads to improved glycemic control with a low risk of hypoglycemia, as the effects are glucose-dependent.[5][9]

References

- 1. This compound | 21419-26-1 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1-Amino-4-methylpentan-2-one | C6H13NO | CID 13701754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 9. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Amino-4-methylpentan-2-one hydrochloride (CAS: 21419-26-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-Amino-4-methylpentan-2-one hydrochloride. While this compound has been noted in some commercial contexts as a potential antihyperlipidemic agent, a thorough review of publicly available scientific literature and patent databases reveals no evidence of such biological activity. This document summarizes the available chemical data, including detailed synthetic methodologies and analytical protocols, to serve as a foundational resource for researchers.

Chemical and Physical Properties

This compound is a primary amine and a ketone derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21419-26-1 | N/A |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Canonical SMILES | CC(C)CC(=O)CN.Cl | N/A |

| InChI Key | YYGUNRXKNGMYJH-UHFFFAOYSA-N | N/A |

| Purity (typical) | ≥95% | [1] |

Synthesis of this compound

The primary and most documented method for the synthesis of 1-Amino-4-methylpentan-2-one is the reductive amination of 4-methyl-2-pentanone.[1] This versatile reaction can be carried out using various reducing agents and reaction conditions.

General Reaction Scheme: Reductive Amination

The overall synthetic pathway involves the reaction of 4-methyl-2-pentanone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine. The final step involves the formation of the hydrochloride salt.

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol describes a common laboratory-scale synthesis.

Materials:

-

4-Methyl-2-pentanone

-

Ammonium chloride (NH₄Cl)

-

Titanium(IV) isopropoxide

-

Triethylamine (Et₃N)

-

Absolute ethanol

-

Sodium borohydride (NaBH₄)

-

2M Aqueous ammonia

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 4-methyl-2-pentanone (1 equivalent), ammonium chloride (2 equivalents), and triethylamine (2 equivalents) in absolute ethanol.

-

To this stirred mixture, add titanium(IV) isopropoxide (2 equivalents) dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 8-12 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-8 hours.

-

Quench the reaction by carefully pouring the mixture into 2M aqueous ammonia.

-

Filter the resulting precipitate and wash it with dichloromethane.

-

Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 1-Amino-4-methylpentan-2-one.

-

For the preparation of the hydrochloride salt, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 1M in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound.

Note: This is a generalized protocol, and optimization of reaction times, temperatures, and stoichiometry may be required to improve yield and purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Predicted ¹H NMR Chemical Shifts:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| (CH₃ )₂CH- | Doublet | 0.9 - 1.0 |

| (CH₃)₂CH - | Multiplet | 1.8 - 2.0 |

| -CH₂ -C=O | Doublet | 2.3 - 2.5 |

| -C(=O)-CH₂ -NH₂ | Singlet | 3.5 - 3.7 |

| -NH₃ ⁺ | Broad Singlet | 8.0 - 8.5 |

Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon | Approximate Chemical Shift (ppm) |

| (C H₃)₂CH- | 22 - 24 |

| (CH₃)₂C H- | 24 - 26 |

| -C H₂-C=O | 50 - 52 |

| -C(=O)-C H₂-NH₂ | 53 - 55 |

| -C =O | 205 - 210 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of the free base form of 1-Amino-4-methylpentan-2-one. The hydrochloride salt would need to be neutralized and extracted into an organic solvent prior to analysis.

Expected Fragmentation Pattern: The mass spectrum would likely show a molecular ion peak (M⁺) for the free base at m/z 115. Key fragmentation patterns would include the loss of the isobutyl group and cleavage adjacent to the carbonyl and amino groups.

Caption: Workflow for the GC-MS analysis of this compound.

Biological Activity

Despite being listed by some chemical suppliers with potential applications as an antihyperlipidemic agent, a comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, as well as patent databases, revealed no published studies demonstrating or investigating the antihyperlipidemic or any other significant biological activity of this compound. There is no available data on its mechanism of action, in vitro or in vivo studies, or its effects on lipid metabolism or any signaling pathways.

Safety and Handling

Specific safety data for this compound is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a readily synthesizable compound via the reductive amination of 4-methyl-2-pentanone. Its chemical and physical properties are well-defined, and it can be characterized using standard analytical techniques such as NMR and GC-MS. However, there is a significant lack of publicly available information regarding its biological activity. For researchers and drug development professionals, this compound represents a starting point for further investigation, but any claims of its therapeutic potential, particularly as an antihyperlipidemic agent, are currently unsubstantiated in the scientific literature. Further research is required to explore any potential pharmacological effects and the corresponding mechanisms of action.

References

synthesis of 1-Amino-4-methylpentan-2-one hydrochloride.

An In-depth Technical Guide to the Synthesis of 1-Amino-4-methylpentan-2-one Hydrochloride

This guide provides a detailed overview of the primary synthetic routes for producing this compound, a valuable research chemical and building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols and data presentation.

Overview of Synthetic Strategies

The synthesis of this compound is most prominently achieved through the reductive amination of 4-methyl-2-pentanone. This method involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the desired primary amine.[1] Alternative strategies, though less detailed in available literature, include the amination of α-halo ketones. For stereospecific synthesis, chiral resolution of the racemic amine can be employed.[1]

Reductive Amination of 4-Methyl-2-pentanone

Reductive amination stands as a cornerstone for the synthesis of 1-Amino-4-methylpentan-2-one.[1] This process can be carried out using various reducing agents. A common and effective method involves the use of sodium borohydride.

Experimental Protocol: Reductive Amination with Sodium Borohydride

This protocol describes a representative one-pot synthesis of 1-Amino-4-methylpentan-2-one from 4-methyl-2-pentanone and ammonia, followed by reduction with sodium borohydride.

Step 1: Imine Formation

-

In a well-ventilated fume hood, a 500 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

4-methyl-2-pentanone and an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) are added to a suitable solvent, such as methanol.

-

The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the completion of imine formation.

Step 2: Reduction of the Imine

-

Once imine formation is complete, the reaction mixture is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until the reduction is complete, as monitored by TLC or GC-MS.

Step 3: Work-up and Isolation of the Free Amine

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

The aqueous residue is extracted with an organic solvent, such as ethyl acetate or dichloromethane.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude 1-Amino-4-methylpentan-2-one free base.

Quantitative Data for Reductive Amination

The following table summarizes representative quantitative data for the synthesis of 1-Amino-4-methylpentan-2-one via reductive amination.

| Parameter | Value |

| Reactants | |

| 4-Methyl-2-pentanone | 1.0 mol |

| Ammonia Source (e.g., NH3 in MeOH) | 5.0 - 10.0 mol |

| Sodium Borohydride | 1.2 - 1.5 mol |

| Solvent | |

| Methanol | 250 - 500 mL |

| Reaction Conditions | |

| Imine Formation Temperature | Room Temperature |

| Reduction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Yield | |

| Theoretical Yield of Free Base | 115.18 g |

| Expected Experimental Yield | 70 - 85% |

Conversion to this compound

The free amine is often converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Hydrochloride Salt Formation

-

The crude 1-Amino-4-methylpentan-2-one free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the amine at 0 °C.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

The precipitate is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Quantitative Data for Salt Formation

| Parameter | Value |

| Reactants | |

| 1-Amino-4-methylpentan-2-one | 1.0 mol |

| Hydrogen Chloride (in solvent) | 1.0 - 1.1 mol |

| Solvent | |

| Diethyl Ether or Ethyl Acetate | 200 - 400 mL |

| Reaction Conditions | |

| Temperature | 0 °C |

| Yield | |

| Theoretical Yield of HCl Salt | 151.64 g |

| Expected Experimental Yield | > 95% |

Alternative Synthetic Route: Leuckart Reaction

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group (via formamide or ammonium formate).[1] This method typically requires higher reaction temperatures.

Chiral Resolution

For applications requiring a specific enantiomer, the racemic 1-Amino-4-methylpentan-2-one can be resolved. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[1] The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine from the salt.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the

References

1-Amino-4-methylpentan-2-one hydrochloride molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-4-methylpentan-2-one hydrochloride, a chemical compound of interest in various research and development applications. This document details its physicochemical properties, outlines a detailed protocol for its synthesis via reductive amination, and describes methods for its characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS). All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility.

Physicochemical Properties

This compound is a research chemical with the molecular formula C6H14ClNO.[1] Its molecular weight and other key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H14ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Monoisotopic Mass | 115.09972 Da (for the free base) | [2] |

Synthesis via Reductive Amination

The primary route for the synthesis of this compound is the reductive amination of 4-methyl-2-pentanone.[1] This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the desired amine.[1]

Experimental Protocol:

Materials:

-

4-methyl-2-pentanone

-

Ammonia (aqueous or gas)

-

Pyridine-borane complex

-

Methanol

-

4 Å molecular sieves

-

Hydrochloric acid (HCl), 6 N solution

-

Sodium hydroxide (NaOH), 8 N solution

-

Diethyl ether (Et2O)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-methyl-2-pentanone (6.0 mmol) in methanol (10 mL) containing powdered and activated 4 Å molecular sieves (0.53 g), sequentially add the amine source (e.g., ammonia, 6.0 mmol) and pyridine-borane (5.0 mmol).

-

Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere.

-

After 16 hours, treat the resulting mixture with 10 mL of 6 N HCl for 1 hour to quench the reaction and hydrolyze any remaining imine.

-

Adjust the pH of the solution to 14 using 8 N NaOH.

-

Perform three extractions with diethyl ether (Et2O).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo using a rotary evaporator.

-

The resulting residue, the free base 1-amino-4-methylpentan-2-one, can be further purified by distillation.

-

To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and treat with a stoichiometric amount of ethereal HCl. The hydrochloride salt will precipitate and can be collected by filtration.

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

The spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the nitrogen of the protonated amine group (-NH3+) will likely appear as a broad singlet.[1]

Expected ¹H NMR Signals: The spectrum is predicted to show signals for the methyl protons of the isobutyl group, the methine proton of the isobutyl group, the methylene protons adjacent to the ketone, and the methylene protons adjacent to the amino group.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

HRMS Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source.

-

The protonated molecule ([M+H]⁺) is expected to be observed.

-

Compare the experimentally determined exact mass of the protonated molecule with the calculated exact mass to confirm the elemental formula.

| Adduct | Predicted m/z |

| [M+H]⁺ | 116.10700 |

| [M+Na]⁺ | 138.08894 |

| [M+NH₄]⁺ | 133.13354 |

| [M+K]⁺ | 154.06288 |

Data for the free base, 1-amino-4-methylpentan-2-one.[2]

Analytical Workflow:

References

In-Depth Technical Guide: Stability and Storage of 1-Amino-4-methylpentan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Amino-4-methylpentan-2-one hydrochloride. The information presented herein is crucial for maintaining the integrity, purity, and shelf-life of this compound in research and drug development settings. While specific experimental stability data for this compound is not extensively available in public literature, this guide consolidates established principles for similar chemical structures, namely primary amine hydrochlorides and α-amino ketones, and outlines standard protocols for stability assessment.

Chemical Profile and General Stability

This compound is a primary amine hydrochloride salt containing a ketone functional group. The conversion of the primary amine to its hydrochloride salt generally enhances the compound's stability and simplifies handling and storage. The salt form mitigates the basic and nucleophilic nature of the free amine, reducing its susceptibility to certain degradation pathways. However, the presence of the ketone group introduces potential for other chemical transformations.

Key Structural Features Influencing Stability:

-

Primary Amine Hydrochloride: The protonated amine group is less prone to oxidation compared to the free amine. The salt form also typically results in a crystalline solid, which is generally more stable than an amorphous form.

-

α-Amino Ketone Moiety: The proximity of the amino and ketone groups can influence reactivity. This structural motif is a versatile building block in organic synthesis.

-

Alkyl Chain: The isobutyl group is relatively stable and not expected to be a primary site of degradation under typical storage conditions.

Recommended Storage Conditions

Based on general knowledge of amine hydrochloride salts and ketones, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (2-8 °C) or controlled room temperature (20-25 °C) | Minimizes the rate of potential degradation reactions. |

| Humidity | Dry environment, store with a desiccant | To prevent deliquescence and hydrolysis. Amine hydrochlorides can be hygroscopic. |

| Light | Protect from light, store in an opaque or amber container | To prevent potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To minimize oxidation, particularly of any residual free amine. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents exposure to moisture and atmospheric oxygen. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation mechanisms can be inferred based on the functional groups present. Forced degradation studies would be necessary to definitively identify the degradation products.

Potential Chemical Instabilities:

-

Hydrolysis: Although the hydrochloride salt is generally stable, prolonged exposure to high humidity or aqueous solutions could potentially lead to hydrolysis of the imine intermediate that might form in equilibrium, though this is less likely for the stable salt.

-

Oxidation: The primary amine, if not fully protonated or if equilibrium allows for the presence of the free base, could be susceptible to oxidation. The ketone group is generally stable to oxidation under normal storage conditions.

-

Photodegradation: Ketones can be susceptible to photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light.

-

Intermolecular Reactions: At elevated temperatures, intermolecular reactions such as aldol condensation or self-condensation could potentially occur, although the hydrochloride salt form should minimize such reactivity.

The following diagram illustrates the logical relationship between environmental factors and the stability of the compound.

Caption: Factors influencing the stability of the compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. The following are detailed methodologies for key stability-indicating tests.

Hygroscopicity Testing

Objective: To determine the propensity of the compound to absorb moisture from the atmosphere.

Methodology (Static Method):

-

Preparation of Humidity Chambers: Prepare a series of desiccators each containing a saturated salt solution to maintain a specific relative humidity (RH). Examples of salt solutions and their corresponding approximate RH at 25°C are provided in the table below.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into tared, shallow glass weighing dishes.

-

Exposure: Place the open weighing dishes in the desiccators.

-

Data Collection: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), remove the samples and immediately reweigh them.

-

Analysis: Calculate the percentage of weight gain at each time point for each RH condition. Classify the hygroscopicity based on the results.

| Saturated Salt Solution | Relative Humidity (%) at 25°C |

| Potassium Sulfate | ~97% |

| Sodium Chloride | ~75% |

| Magnesium Nitrate | ~53% |

| Magnesium Chloride | ~33% |

| Lithium Chloride | ~11% |

Photostability Testing (as per ICH Q1B Guideline)

Objective: To evaluate the stability of the compound when exposed to light.

Methodology:

-

Sample Preparation: Place a thin layer (not more than 3 mm deep) of the solid compound on a suitable container (e.g., petri dish). Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

-

Light Source: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Exposure Conditions: Conduct the exposure in a controlled temperature and humidity environment.

-

Analysis: After the exposure period, compare the physical properties (appearance, color) and chemical purity of the light-exposed sample to the control sample. Purity should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH).

-

Heat the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Neutralize the samples and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature or slightly elevated temperature for a defined period.

-

Analyze the sample by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 60-80 °C).

-

Analyze the sample at various time points by HPLC.

-

The following diagram outlines a typical experimental workflow for assessing the stability of a new chemical entity like this compound.

Caption: Experimental workflow for stability assessment.

Conclusion

Spectroscopic Profile of 1-Amino-4-methylpentan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Amino-4-methylpentan-2-one hydrochloride (C₆H₁₄ClNO, Molar Mass: 151.63 g/mol ). Due to a lack of publicly available, experimentally determined spectra for this specific compound, this document focuses on predicted data and the general spectroscopic characteristics expected based on its chemical structure. Detailed, standardized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known functional groups and structural features of the molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ | ~0.9 - 1.2 | Doublet | 6H |

| -CH(CH₃)₂ | ~1.8 - 2.2 | Multiplet | 1H |

| -CH₂-C=O | ~2.3 - 2.6 | Doublet | 2H |

| -CH₂-NH₃⁺ | ~3.0 - 3.5 | Singlet (broad) | 2H |

| -NH₃⁺ | ~7.5 - 9.0 | Singlet (broad) | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH(CH₃)₂ | ~22 - 25 |

| -CH(CH₃)₂ | ~24 - 28 |

| -CH₂-C=O | ~50 - 55 |

| -CH₂-NH₃⁺ | ~40 - 45 |

| C=O | ~205 - 215 |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad | Indicates the presence of the protonated amine. |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong | Typical for alkane C-H bonds. |

| C=O Stretch (Ketone) | 1705 - 1725 | Strong | Characteristic of a ketone carbonyl group. |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium | Bending vibration of the ammonium group. |

| C-N Stretch | 1000 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

Predicted Mass Spectrometry (MS) Data

The following data is based on predicted values for the free base, 1-Amino-4-methylpentan-2-one (C₆H₁₃NO).[1] The hydrochloride salt would likely show the protonated molecule as the base peak in techniques like electrospray ionization.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Adducts of the Free Base [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 116.10700 |

| [M+Na]⁺ | 138.08894 |

| [M+NH₄]⁺ | 133.13354 |

| [M+K]⁺ | 154.06288 |

| [M+H-H₂O]⁺ | 98.096980 |

Experimental Protocols

The following sections detail generalized procedures for acquiring NMR, IR, and MS data. These protocols are standard methodologies and should be adapted as needed for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard method for preparing a sample of an amine hydrochloride for NMR analysis involves dissolving the compound in a suitable deuterated solvent.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in an NMR tube. The choice of solvent is critical as the -NH₃⁺ protons are exchangeable and may not be observed in protic solvents like D₂O.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

For a solid sample such as a hydrochloride salt, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Grind a few milligrams of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis: Place the ATR accessory or the KBr pellet in the sample compartment of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable technique for analyzing polar and ionic compounds like amine hydrochlorides.

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and an organic solvent. A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: Acquire the mass spectrum, which will show the mass-to-charge ratio of the detected ions.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Potential Research Applications of 1-Amino-4-methylpentan-2-one Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Amino-4-methylpentan-2-one hydrochloride is a primary amine and ketone belonging to the α-aminoketone class of organic compounds. While specific research on this particular molecule is limited, its structural motif is a cornerstone in medicinal chemistry and organic synthesis. The α-aminoketone scaffold is present in numerous bioactive natural products and vital pharmaceuticals, highlighting its importance.[1][2][3][4] This technical guide outlines the potential research applications of this compound by drawing parallels with the well-established roles of structurally similar compounds. It provides a foundation for its exploration as a versatile building block in synthesis and as a scaffold for novel drug discovery initiatives.

Core Compound Properties

This compound is a readily available research chemical.[5] Its fundamental properties are summarized below, providing a baseline for experimental design.

| Property | Value | Source |

| CAS Number | 21419-26-1 | [5][6] |

| Molecular Formula | C₆H₁₄ClNO | [5][6] |

| Molecular Weight | 151.63 g/mol | [5][6] |

| IUPAC Name | This compound | [7] |

| Synonyms | Leucaminone hydrochloride | N/A |

| Purity | Typically ≥95% | [5][6] |

| Canonical SMILES | CC(C)CC(=O)CN | [7] |

| InChI Key | YYGUNRXKNGMYJH-UHFFFAOYSA-N | [6] |

The α-Aminoketone Scaffold: A Privileged Structure in Chemistry

The α-aminoketone moiety is a significant structural motif due to its dual functionality, which allows for rich and diverse chemical transformations.[1] This makes it an indispensable building block for creating more complex molecules.[2][3][4]

-

Synthetic Versatility: The ketone and amine groups can be independently or concertedly reacted to synthesize a variety of derivatives, including 1,2-amino alcohols and important nitrogen-containing heterocycles like pyrazines and pyrroles.[1][4]

-

Medicinal Importance: This scaffold is found in numerous pharmaceuticals with a broad range of biological activities.[3][4][8] Notable examples include Bupropion (an antidepressant and smoking cessation aid) and Amfepramone (an appetite suppressant).[4][8][9] The presence of this core in such drugs underscores its potential for interaction with biological receptors.

The logical relationship of this compound to this important class of compounds suggests its potential value in similar applications.

Potential Research Applications & Experimental Protocols

Based on the established utility of the α-aminoketone scaffold, we can propose several key research avenues for this compound.

The compound's bifunctional nature makes it an ideal starting material for synthesizing novel, complex molecules.

Potential Syntheses:

-

Heterocycle Formation: Condensation reactions with dicarbonyl compounds to form substituted pyrazines or Paal-Knorr synthesis to yield pyrroles.

-

Chiral Amino Alcohols: Stereoselective reduction of the ketone can produce chiral 1,2-amino alcohols, which are valuable as chiral ligands or auxiliaries in asymmetric synthesis.[4]

Generalized Experimental Protocol: Synthesis of a Substituted Pyrazine

-

Dissolution: Dissolve this compound (1.0 eq) and a 1,2-dicarbonyl compound (e.g., 2,3-butanedione, 1.0 eq) in a suitable solvent such as ethanol.

-

Neutralization: Add a mild base (e.g., sodium bicarbonate, 1.1 eq) to neutralize the hydrochloride and free the primary amine.

-

Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60-80 °C) for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture, filter any solids, and concentrate the solvent under reduced pressure.

-

Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to isolate the target pyrazine.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The structural similarity to known neuroactive and antimicrobial agents suggests that a library of derivatives could be screened for various biological activities.

Potential Therapeutic Areas:

-

CNS Agents: Modification of the amine and the isobutyl group could lead to novel Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs), similar to Bupropion.[9]

-

Enzyme Inhibitors: α-aminoketones can act as mimics of peptide substrates, making them candidates for inhibitors of proteases or other enzymes.

-

Antimicrobial Agents: The aminoketone structure is present in some compounds with antibacterial or antifungal properties.[10]

The diagram below outlines a potential workflow for screening the biological activity of new derivatives synthesized from the parent compound.

References

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 3. scispace.com [scispace.com]

- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 5. This compound | 21419-26-1 | Benchchem [benchchem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 1-Amino-4-methylpentan-2-one | C6H13NO | CID 13701754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bupropion - Wikipedia [en.wikipedia.org]

- 10. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

1-Amino-4-methylpentan-2-one Hydrochloride: A Versatile Reagent for Heterocyclic Synthesis

For Immediate Release

[City, State] – [Date] – 1-Amino-4-methylpentan-2-one hydrochloride is a valuable and versatile reagent in organic chemistry, primarily serving as a key building block for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a primary amine and a ketone, allows for its participation in a range of cyclization and multicomponent reactions. This application note provides an overview of its utility, focusing on the synthesis of substituted pyrazines and pyrroles, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a potential synthetic product, 2,5-diisobutyl-3,6-dimethylpyrazine, is provided below for easy reference.

| Property | This compound | 2,5-diisobutyl-3,6-dimethylpyrazine |

| Molecular Formula | C₆H₁₄ClNO | C₁₄H₂₄N₂ |

| Molecular Weight | 151.63 g/mol | 220.35 g/mol [1] |

| Appearance | Solid | Colorless to pale yellow solid |

| Purity (Typical) | ≥95% | - |

Application 1: Synthesis of Substituted Pyrazines via Gutknecht Condensation

The self-condensation of α-amino ketones, known as the Gutknecht pyrazine synthesis, is a classical and efficient method for the preparation of substituted pyrazines. This compound can undergo this reaction to form 2,5-diisobutyl-3,6-dimethylpyrazine, a potentially valuable scaffold in medicinal chemistry and materials science.

Experimental Workflow: Gutknecht Pyrazine Synthesis

Caption: Workflow for the synthesis of 2,5-diisobutyl-3,6-dimethylpyrazine.

Experimental Protocol: Synthesis of 2,5-diisobutyl-3,6-dimethylpyrazine

Materials:

-

This compound

-

Sodium hydroxide (or another suitable base)

-

Ethanol (or a similar protic solvent)

-

Oxidizing agent (optional, as air oxidation can occur)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Neutralization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add a solution of sodium hydroxide (1.0 eq) in water dropwise at room temperature to generate the free α-amino ketone in situ.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Oxidation: After the initial condensation, allow the reaction to stir open to the atmosphere (or introduce a gentle stream of air) to facilitate the oxidation of the dihydropyrazine intermediate to the pyrazine. Alternatively, a mild chemical oxidant can be used.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,5-diisobutyl-3,6-dimethylpyrazine.

Expected Outcome: The procedure should yield the target pyrazine as a colorless to pale yellow solid. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

This compound can also serve as the primary amine component in the Paal-Knorr synthesis of pyrroles.[2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, providing a straightforward route to highly substituted pyrroles.[2]

Logical Relationship: Paal-Knorr Pyrrole Synthesis

Caption: Key components for the Paal-Knorr synthesis of N-substituted pyrroles.

Experimental Protocol: Synthesis of a Substituted Pyrrole

Materials:

-

This compound

-

Acetonylacetone (2,5-hexanedione)

-

Acetic acid (glacial)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), acetonylacetone (1.1 eq), and ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 25 mL).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted pyrrole.

Expected Outcome: This protocol is expected to produce the corresponding N-(4-methyl-2-oxopentyl)-2,5-dimethyl-1H-pyrrole. Characterization should be performed using standard spectroscopic techniques.

Conclusion

This compound is a readily available and versatile reagent for the synthesis of important heterocyclic scaffolds. The protocols provided herein for the synthesis of substituted pyrazines and pyrroles demonstrate its utility and offer a foundation for further exploration in the development of novel compounds for various applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Quantification of 1-Amino-4-methylpentan-2-one Hydrochloride

Introduction

1-Amino-4-methylpentan-2-one hydrochloride is a chemical compound of interest in various research and development sectors. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes a reverse-phase HPLC-UV procedure for the direct quantification of this compound. The method is suitable for assay and purity determinations in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 7.0) in a 30:70 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 275 nm (corresponding to the n-π* transition of the ketone carbonyl group).[1]

2. Reagent and Sample Preparation:

-

Mobile Phase Preparation:

-

Prepare a 0.05 M solution of monobasic potassium phosphate in HPLC-grade water.

-

Adjust the pH to 7.0 with a dilute potassium hydroxide solution.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Mix the filtered buffer with HPLC-grade acetonitrile in the specified ratio.

-

Degas the mobile phase prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

-

-

Sample Solution Preparation:

-

For bulk drug substance, prepare a sample solution with a target concentration of 20 µg/mL in the mobile phase.

-

For formulated products, an appropriate extraction procedure may be required to isolate the analyte from excipients before dilution with the mobile phase.

-

Filter all sample solutions through a 0.45 µm syringe filter before injection.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standard solutions.

-

Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

-

Quantify the amount of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this HPLC-UV method based on validation studies.

| Validation Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Experimental Workflow Diagram

References

Application Note: HPLC Analysis of 1-Amino-4-methylpentan-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1-Amino-4-methylpentan-2-one hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and drug development applications. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a graphical representation of the analytical workflow.

Introduction

1-Amino-4-methylpentan-2-one is a primary aminoketone that serves as a building block in organic synthesis. As a hydrochloride salt, its analysis by reversed-phase HPLC can be challenging due to its polar nature and potential for peak tailing. The method outlined below utilizes a C18 stationary phase with an acidic mobile phase to ensure good peak shape and reliable quantification.

Experimental Protocol

This protocol is a representative method for the analysis of this compound. Method optimization and validation are recommended for specific applications.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Chemicals:

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (reagent grade)

-

Deionized water (18.2 MΩ·cm)

-

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% Formic acid in water.

-

Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.

-

Diluent: Mobile Phase A.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Prepare the sample by dissolving the material containing this compound in the diluent to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic elution with 20% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Data Presentation

The following tables summarize the expected quantitative data from a method validation study for the HPLC analysis of this compound.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 4500 |

| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 1.5% |

Visualizations

The following diagrams illustrate the key workflows in this application.

Caption: Experimental workflow for HPLC analysis.

Caption: Principle of chromatographic separation.

Application Notes and Protocols: 1-Amino-4-methylpentan-2-one Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-methylpentan-2-one hydrochloride is a versatile chemical intermediate belonging to the class of α-amino ketones. While direct research on its biological activity is limited, its structural motif is present in a variety of pharmacologically active molecules. These notes provide an overview of the potential applications of this compound as a scaffold in medicinal chemistry, drawing insights from related compounds and suggesting protocols for the synthesis and evaluation of its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its free base is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| CAS Number | 21419-26-1 | [2] |

| Canonical SMILES | CC(C)CC(=O)CN.Cl | [1] |

| Physical Description | Solid | [3] |

| Purity (typical) | ≥95% | [2][3] |

| Free Base Formula | C₆H₁₃NO | [1] |

| Free Base Mol. Weight | 115.17 g/mol | [1] |

Potential Applications in Medicinal Chemistry

The α-amino ketone scaffold is a privileged structure in drug discovery, appearing in compounds with a range of biological activities.[4] Based on the structure of 1-amino-4-methylpentan-2-one, two primary areas of potential application for its derivatives are in the development of monoamine reuptake inhibitors and as antiviral agents.

Monoamine Reuptake Inhibitors for Neurological Disorders

Derivatives of α-amino ketones, such as pyrovalerone and its analogues, have been shown to be potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters with weaker activity at the serotonin transporter (SERT).[5] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for treating conditions like depression, ADHD, and substance abuse disorders. The structural similarity of 1-amino-4-methylpentan-2-one to the core of these compounds suggests that its derivatives could also modulate monoamine transporter activity.

A proposed mechanism of action for such derivatives would involve competitive binding to the active site of DAT and NET, preventing the reuptake of dopamine and norepinephrine from the synaptic cleft and thereby increasing their concentration and signaling.

Caption: Inhibition of Dopamine (DAT) and Norepinephrine (NET) Transporters.

Antiviral Agents

The aminoadamantane class of antiviral drugs, which includes amantadine and rimantadine, demonstrates that small molecules with an amino group attached to a lipophilic cage can exhibit potent antiviral activity, particularly against influenza A virus.[6][7] These drugs function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication. While structurally different, this compound possesses a lipophilic isobutyl group and a primary amine, which are key features for potential interaction with viral ion channels or other proteins. Derivatives of this compound could be synthesized to enhance lipophilicity and introduce other functional groups to improve antiviral potency and spectrum.

Experimental Protocols

The following are generalized protocols for the synthesis of derivatives of 1-amino-4-methylpentan-2-one and their subsequent biological evaluation. These are intended as a starting point and would require optimization for specific target molecules and assays.

Protocol 1: Synthesis of N-Aryl/Alkyl Derivatives

This protocol outlines a general method for the derivatization of the primary amine of 1-amino-4-methylpentan-2-one via reductive amination or acylation.

Caption: General workflow for the synthesis of N-substituted derivatives.

Materials:

-

This compound

-

An appropriate aldehyde, ketone, or acyl chloride

-

Sodium triacetoxyborohydride (for reductive amination)

-

Triethylamine (for acylation)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Free Base Generation: Dissolve this compound in water and add saturated sodium bicarbonate solution until the pH is basic (pH > 8). Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base.

-

Reductive Amination (with an aldehyde or ketone): a. Dissolve the free base (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCM. b. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Quench the reaction with saturated sodium bicarbonate solution. e. Separate the organic layer, and extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Acylation (with an acyl chloride): a. Dissolve the free base (1 equivalent) and triethylamine (1.2 equivalents) in DCM. b. Cool the mixture to 0 °C in an ice bath. c. Add the desired acyl chloride (1.1 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-12 hours. e. Wash the reaction mixture with water and then brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired N-substituted derivative.

-

Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

This protocol describes a cell-based assay to evaluate the inhibitory activity of synthesized derivatives on dopamine and norepinephrine transporters.

Materials:

-

HEK293 cells stably expressing human DAT or NET

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

-

[³H]Dopamine or [³H]Norepinephrine

-

Test compounds (synthesized derivatives)

-

Positive control inhibitors (e.g., GBR-12909 for DAT, desipramine for NET)

-

Scintillation fluid and a scintillation counter

Procedure:

-

Cell Culture: Culture HEK293-hDAT and HEK293-hNET cells in DMEM supplemented with 10% FBS and a selection antibiotic.

-

Assay Preparation: a. Plate the cells in 96-well plates and grow to confluence. b. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Inhibition Assay: a. Prepare serial dilutions of the test compounds and the positive control in KRH buffer. b. Add the diluted compounds to the cells and pre-incubate for 15 minutes at 37 °C. c. Add [³H]Dopamine (for DAT) or [³H]Norepinephrine (for NET) to each well at a final concentration equal to its Km value. d. Incubate for 10 minutes at 37 °C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Quantification: a. Lyse the cells with a lysis buffer. b. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). b. Determine the IC₅₀ value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

As no direct experimental data for this compound is available in the literature, the following table presents hypothetical IC₅₀ values for a series of its N-substituted derivatives in a monoamine transporter uptake assay. This is for illustrative purposes to demonstrate how such data would be presented.

| Compound | R-Group | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| Derivative 1 | Benzyl | 150 | 250 | >10,000 |

| Derivative 2 | 4-Chlorobenzyl | 75 | 120 | >10,000 |

| Derivative 3 | Phenylacetyl | 800 | 1500 | >10,000 |

| Derivative 4 | 3,4-Dichlorobenzyl | 50 | 90 | >10,000 |

| GBR-12909 | (Positive Control) | 5 | - | - |

| Desipramine | (Positive Control) | - | 4 | - |

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds. Its structural features suggest potential for the development of derivatives targeting the central nervous system, particularly as monoamine reuptake inhibitors, or as antiviral agents. The provided protocols offer a foundational framework for researchers to begin exploring the synthetic derivatization and biological evaluation of this versatile chemical scaffold. Further research is warranted to fully elucidate the medicinal chemistry potential of this compound and its analogues.

References

- 1. 1-Amino-4-methylpentan-2-one | C6H13NO | CID 13701754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC [pmc.ncbi.nlm.nih.gov]